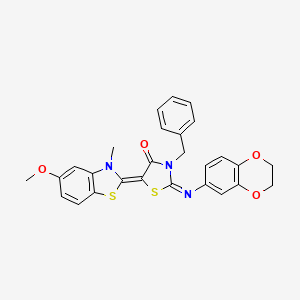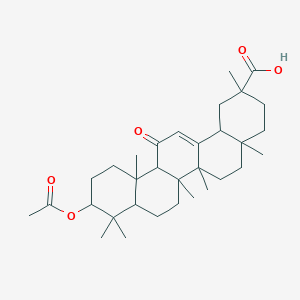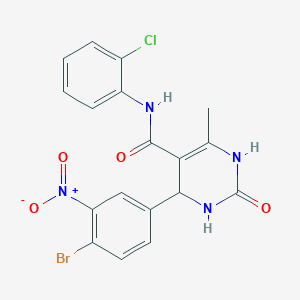
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, and its unique structure makes it a promising candidate for various biological and chemical studies. In
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various molecular targets, including enzymes, receptors, and ion channels. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess neuroprotective activity, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are various future directions for the study of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the structure of this compound. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to investigate the potential side effects of this compound and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 3-bromo-1-adamantylamine with 5-methyl-3-nitro-1H-1,2,4-triazole-1-ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. The yield of this synthesis method is high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has various potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2/c1-8-15-11(18(19)20)16-17(8)13-5-9-2-10(6-13)4-12(14,3-9)7-13/h9-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVVAXZOUZPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17412189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)





![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)

![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)